N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloro-4-methanesulfonylbenzamide
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Overview
Description
N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloro-4-methanesulfonylbenzamide is a complex organic compound characterized by the presence of bromobenzenesulfonyl, chlorobenzamide, and methanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloro-4-methanesulfonylbenzamide typically involves multiple steps, including the introduction of bromobenzenesulfonyl and methanesulfonyl groups to a benzamide core. The process often starts with the preparation of 4-bromobenzenesulfonyl chloride, which is then reacted with a suitable amine to form the sulfonamide intermediate. This intermediate is further reacted with 2-chloro-4-methanesulfonylbenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the attainment of high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloro-4-methanesulfonylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl groups can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The aromatic rings in the compound can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the halogen atoms, while oxidation and reduction reactions may modify the sulfonyl groups .
Scientific Research Applications
N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloro-4-methanesulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloro-4-methanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: Shares the bromobenzenesulfonyl group but lacks the additional functional groups present in N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloro-4-methanesulfonylbenzamide.
2-Chloro-4-methanesulfonylbenzoyl chloride: Contains the chlorobenzamide and methanesulfonyl groups but does not have the bromobenzenesulfonyl moiety.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-2-chloro-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrClNO5S2/c1-29(25,26)17-10-11-18(19(22)12-17)20(24)23-14-4-8-16(9-5-14)30(27,28)15-6-2-13(21)3-7-15/h2-12H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADRPZVJKNEXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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